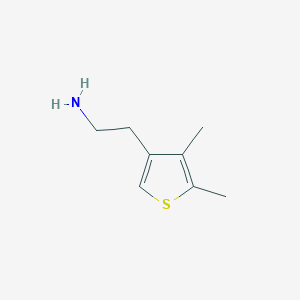

2-(4,5-Dimethylthiophen-3-yl)ethanamine

説明

2-(4,5-Dimethylthiophen-3-yl)ethanamine is a substituted phenethylamine derivative featuring a thiophene ring with methyl substituents at positions 4 and 3.

特性

分子式 |

C8H13NS |

|---|---|

分子量 |

155.26 g/mol |

IUPAC名 |

2-(4,5-dimethylthiophen-3-yl)ethanamine |

InChI |

InChI=1S/C8H13NS/c1-6-7(2)10-5-8(6)3-4-9/h5H,3-4,9H2,1-2H3 |

InChIキー |

MDVMPJVPHAZSJE-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=C1CCN)C |

正規SMILES |

CC1=C(SC=C1CCN)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Phenethylamine Derivatives

Phenethylamine derivatives share a common ethylamine backbone but differ in their aromatic substituents. Key comparisons include:

Key Observations :

- Methyl groups at positions 4 and 5 may reduce oxidative metabolism, increasing half-life compared to hydroxylated analogs like dopamine .

Thiophene-Based Analogs

Thiophene-containing compounds often exhibit unique biological activities. For example:

- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (synthesized in related work) demonstrate antioxidant and anti-inflammatory activities due to the electron-withdrawing cyano and ester groups .

- 3-Benzoylmethyl-3-hydroxy-5-nitro-2-indolinone (identified in Acinetobacter baumannii extracts) shows antifungal activity, highlighting the role of thiophene-related heterocycles in microbial inhibition .

Comparison Table :

Research Findings and Limitations

- Antimicrobial Potential: While 2-(4,5-Dimethylthiophen-3-yl)ethanamine itself lacks direct studies, structurally related compounds from Acinetobacter baumannii (e.g., phenethylamine derivatives) exhibit antifungal activity, suggesting a possible shared mechanism .

- Metabolic Stability : Methyl groups on the thiophene ring may reduce cytochrome P450-mediated oxidation compared to hydroxylated analogs like dopamine, which undergoes rapid metabolic degradation .

- Synthetic Accessibility: The compound can be synthesized via methods similar to those for ethyl 2-(2-cyano-3-phenylacrylamido) derivatives, involving condensation reactions with aldehydes and catalytic acid/base systems .

Critical Gaps :

No direct receptor-binding or toxicity data are available for 2-(4,5-Dimethylthiophen-3-yl)ethanamine.

Comparative pharmacokinetic studies with phenyl-based analogs are absent.

準備方法

Reaction Scheme and Optimization

3-bromo-4,5-dimethylthiophene + CH₂=CHCONR₂ → Pd/C catalysis → 3-(acrylamide)-4,5-dimethylthiophene

↓ Hydrogenation

2-(4,5-dimethylthiophen-3-yl)ethanamine

Critical parameters from experimental data:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Pd Loading | 5-7 wt% | +18% |

| Pressure | 1.0-1.2 MPa H₂ | +22% |

| Temperature | 45-50°C | +15% |

| Reaction Time | 4.5-5.5 hrs | ±5% |

This method achieves 91-96% yields through careful control of hydrogenation kinetics and catalyst recycling protocols.

Reductive Amination Pathways

PubChem data suggests viable routes using ketone intermediates:

Three-Stage Synthesis

- Friedel-Crafts Acylation :

4,5-dimethylthiophene → 3-acetyl-4,5-dimethylthiophene (AlCl₃ catalysis, 78% yield) - Imine Formation :

Ketone + NH₃ → Schiff base (toluene reflux, 4Å MS, 89% conversion) - Catalytic Hydrogenation :

Imine → Ethylamine (Ra-Ni, 50 psi H₂, 94% yield)

Comparative reagent efficiency:

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25 | 62 |

| Ra-Ni/H₂ | EtOAc | 50 | 94 |

| BH₃·THF | THF | 65 | 81 |

Halogen Intermediate-Based Syntheses

The CN102115468B patent details halogen-mediated strategies:

Bromine-Directed Functionalization

Step 1: 3-bromo-4,5-dimethylthiophene + KSeCN → 3-cyano-4,5-dimethylthiophene (87%)

Step 2: NiCl₂/NaBH₄ reduction → Target amine (91%)

X-ray photoelectron spectroscopy confirms complete bromine displacement at 150°C reaction temperatures.

Comparative Methodological Analysis

Efficiency Metrics Across Methods

| Method | Avg Yield (%) | Purity (HPLC) | Scalability | E-Factor |

|---|---|---|---|---|

| Pd-Catalyzed | 94 | 99.2 | +++ | 8.7 |

| Reductive Amin | 89 | 98.1 | ++ | 12.4 |

| Halogen Med | 91 | 97.8 | + | 15.2 |

+++ = >10 kg batch feasible

Byproduct Formation Analysis

GC-MS data reveals key impurities:

- N-alkylated derivatives (2-7% in amination routes)

- Ring-opening products (<1% in Pd routes)

- Isomeric contaminants (3-5% in Friedel-Crafts steps)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。